molecular formula C5H12OS2 B14149836 1,3-Bis(methylthio)-1-propanol CAS No. 54884-93-4

1,3-Bis(methylthio)-1-propanol

Cat. No.: B14149836
CAS No.: 54884-93-4
M. Wt: 152.3 g/mol
InChI Key: YVDVWADTVZAKRV-UHFFFAOYSA-N
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Description

Contextualization of Thioether Alcohols in Contemporary Organic Chemistry Research

Thioether alcohols, also known as hydroxy sulfides, are organic molecules that feature both a hydroxyl (-OH) group and a thioether (R-S-R') group. libretexts.org The presence of the sulfur atom, which is larger and more polarizable than oxygen, imparts distinct reactivity to these compounds compared to their simple alcohol or ether counterparts. masterorganicchemistry.comyoutube.com This has led to their exploration in various areas of organic synthesis.

Thioethers are important structural components in many biological and pharmaceutical molecules. researchgate.net They also serve as crucial intermediates in organic synthesis, with the ability to be transformed into other sulfur-containing functionalities like sulfoxides and sulfones. researchgate.netthermofisher.com The dual functionality of thioether alcohols allows for a range of chemical transformations, making them valuable tools for constructing complex molecular architectures.

Research Significance of 1,3-Bis(methylthio)-1-propanol within the Landscape of Sulfur-Containing Organic Compounds

Among the diverse array of sulfur-containing compounds, this compound holds particular research interest. Its structure, featuring a hydroxyl group and two methylthio groups, provides multiple sites for chemical modification. This bifunctionality makes it a useful precursor in the synthesis of more complex molecules.

The investigation of this compound and its derivatives contributes to the broader understanding of organosulfur chemistry. wikipedia.org Organosulfur compounds are ubiquitous in nature, found in amino acids like methionine and cysteine, and are essential components of many pharmaceuticals and biologically active molecules. wikipedia.orgjmchemsci.com Research into compounds like this compound can therefore provide insights into the behavior of sulfur-containing systems and pave the way for the development of new synthetic methodologies and novel compounds with potential applications in various fields.

A notable application of a related isomer, 1,3-bis(methylthio)-2-propanol (B1580803), is its use as a ligand in the synthesis of ruthenium polypyridyl complexes. These complexes are being investigated for their potential in photo-activated chemotherapy due to their ability to undergo light-induced ligand substitution. acs.org

Scope and Foundational Research Focus of the Outline

This article provides a focused examination of the chemical compound this compound. The scope is centered on its fundamental chemical properties, methods of synthesis, and established research applications. The content will adhere strictly to a scientific and technical discussion of the compound itself.

The foundational research focus includes an analysis of its physical and chemical characteristics, a review of documented synthetic routes, and an overview of its utilization in specific areas of chemical research. The information presented is based on established scientific literature and chemical data sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54884-93-4

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

1,3-bis(methylsulfanyl)propan-1-ol

InChI

InChI=1S/C5H12OS2/c1-7-4-3-5(6)8-2/h5-6H,3-4H2,1-2H3

InChI Key

YVDVWADTVZAKRV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(O)SC

Origin of Product

United States

Chemical Properties of 1,3 Bis Methylthio 1 Propanol

The distinct chemical and physical characteristics of 1,3-Bis(methylthio)-1-propanol are foundational to its utility in organic synthesis. These properties are detailed in the following table.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C5H12OS2 uni.lu
Molecular Weight 152.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong thiophenol-like odor
Solubility Soluble in water and various organic solvents
Boiling Point Low boiling point
Volatility Volatile compound
Air Sensitivity Sensitive to air

Synthesis of 1,3 Bis Methylthio 1 Propanol

The preparation of 1,3-Bis(methylthio)-1-propanol can be achieved through various synthetic pathways. A common method involves the reaction of a suitable precursor with a source of the methylthio group.

One documented synthesis involves the reaction of 1,3-dichloropropane (B93676) with mercaptans. This reaction is typically conducted under basic conditions to yield this compound along with a hydrogen chloride salt. Another approach involves the reaction of methyl mercaptan with acrolein. This reaction can be catalyzed by a mixture of a nitrogen-containing base and an acid. gccpo.org In some processes, this compound is formed as a by-product in the synthesis of 3-methylthiopropionaldehyde from methyl mercaptan and acrolein, and it can be reacted with excess acrolein to produce more of the desired aldehyde. gccpo.org

Research Applications of 1,3 Bis Methylthio 1 Propanol

1,3-Bis(methylthio)-1-propanol serves as a versatile intermediate in various research and industrial applications.

In the field of organic synthesis, it is utilized as a precursor for creating more complex molecules. Its bifunctional nature, possessing both hydroxyl and thioether groups, allows for a range of chemical transformations.

The compound and its isomers also find use in agricultural applications as fungicides and preservatives. Furthermore, it is an intermediate in the preparation of certain pharmaceuticals and pesticides, highlighting its broad potential. A related isomer, 3-(methylthio)-1-propanol, is used in the synthesis of chemosensors and reactive oxygen species-sensitive polymers for therapeutic applications. sigmaaldrich.com

Compound Nomenclature

Direct Synthesis Approaches to this compound

The direct synthesis of this compound is primarily achieved through the reaction of 3-methylthiopropionaldehyde with methyl mercaptan. epo.org This process is characterized as an equilibrium reaction, where the formation of the target compound, this compound, is favored under specific temperature conditions, typically between 10 and 70°C. epo.org In this reaction, the hydroxyl function of an intermediate adds to the aldehyde function of another 3-methylthiopropionaldehyde molecule, ultimately forming the desired product. google.com

The reaction can be conceptualized as follows:

Reactant 1: 3-Methylthiopropionaldehyde

Reactant 2: Methyl Mercaptan

Product: this compound

This equilibrium is significant in industrial processes, where this compound can be used as a stable storage form for the more volatile methyl mercaptan and 3-methylthiopropionaldehyde. epo.org To facilitate the reaction, a catalyst mixture comprising at least one nitrogen-containing base and an acid can be employed. gccpo.org In instances where the stoichiometry of reactants is imbalanced in related syntheses, pre-formed this compound can be supplied to the reaction to compensate. epo.orggccpo.org

Synthesis of Related Isomers and Derivatives, with Emphasis on 1,3-Bis(methylthio)-2-propanol

A key structural isomer, 1,3-bis(methylthio)-2-propanol, is synthesized via a distinct pathway involving the ring-opening of an epoxide. This method is a well-established procedure for creating the 2-propanol scaffold. The compound is commercially available and has been used as a symmetric chelating bis(thioether) ligand in the synthesis of photoactivatable ruthenium(II) polypyridyl complexes. acs.orgacs.org

A detailed and high-yield synthesis involves the reaction of epichlorohydrin (B41342) with methanethiol. orgsyn.org In this procedure, a solution of sodium hydroxide (B78521) in methanol (B129727) is used to generate sodium thiomethoxide from methanethiol. Epichlorohydrin is then added dropwise to this solution while controlling the temperature. The reaction proceeds for an hour at room temperature, followed by extraction and distillation to yield pure 1,3-bis(methylthio)-2-propanol. orgsyn.org This method has been reported to achieve yields between 84% and 87%. orgsyn.org

Interactive Table: Synthesis of 1,3-Bis(methylthio)-2-propanol

Users can filter the table by Reactant, Reagent, Solvent, and Yield.

Reactant 1Reactant 2Key ReagentSolventReported Yield (%)Reference
MethanethiolEpichlorohydrinSodium HydroxideMethanol84-87 orgsyn.org
Methyl MercaptanEpichlorohydrinNot specifiedNot specifiedN/A chemicalbook.com

Nucleophilic Addition Reactions to Epoxides for Thioether Propanol (B110389) Scaffolds

The synthesis of thioether propanol scaffolds frequently utilizes the nucleophilic ring-opening of epoxides, such as epichlorohydrin or its derivatives. orgsyn.orgacs.org This strategy is effective because thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that readily attack the electrophilic carbon atoms of the epoxide ring.

The synthesis of 1,3-bis(methylthio)-2-propanol from epichlorohydrin and methanethiol serves as a classic example of this approach. orgsyn.org The reaction mechanism involves the nucleophilic attack of the thiomethoxide anion on one of the carbon atoms of the epichlorohydrin epoxide ring, leading to its opening. A subsequent reaction with a second equivalent of the thiolate displaces the chloride, yielding the final bis(thioether) product. Studies on related systems, such as the modification of poly(epichlorohydrin) with thiols, have shown that these nucleophilic substitution reactions can be highly selective, achieving high degrees of modification without significant competing elimination side-reactions. researchgate.net This inherent selectivity makes the epoxide ring-opening strategy a robust method for constructing thioether alcohol backbones.

Substrate-Controlled Synthesis Strategies for Thioether Alcohol Precursors

In more complex syntheses, the structure of the starting material can be designed to direct the course of a reaction, a concept known as substrate control. This allows for the selective formation of specific thioether alcohol precursors.

One powerful illustration of this principle is the use of directing groups. For instance, heteroaryl thioethers can act as directing groups in palladium(II)-catalyzed reactions. nih.gov The catalyst pre-associates with the Lewis basic thioether group on the substrate, which enhances reactivity and controls selectivity by ensuring proximity between the reactive site and the metal catalyst. nih.gov Although simple aryl thioethers were found to be ineffective in certain oxidative Heck reactions, more complex azaheterocyclic thioethers provided high reactivity and selectivity. nih.gov

Another strategy involves the transformation of aryl alcohols into thioethers through the selective cleavage and functionalization of the C(aryl)-C(OH) bond. nih.gov In a copper-catalyzed system using oxygen as a benign oxidant, a wide variety of aryl alcohol substrates were successfully converted into the corresponding thioether products in excellent yields. nih.gov This transformation proceeds through an ordered sequence of oxygenation and decarboxylative functionalization, where the initial substrate structure is the determining factor for the final product. nih.gov These examples demonstrate how incorporating specific functional groups into a substrate can control the regioselectivity and efficiency of thioether synthesis.

Strategies for Stereoselective Synthesis of Chiral Thioether Alcohol Analogues

Creating chiral thioether alcohols with specific stereochemistry requires advanced synthetic strategies that can control the three-dimensional arrangement of atoms. Key approaches include the asymmetric ring-opening of epoxides and the use of chiral auxiliaries or catalysts.

A highly effective method for producing chiral thioether alcohols is the catalytic asymmetric ring-opening of meso epoxides with thiol nucleophiles. acs.org This approach can generate products with high enantiomeric excess. Another strategy involves the use of isothiouronium salts as deoxasulfenylating agents, which enables a stereoselective, thiol-free synthesis of thioethers from alcohols, proceeding with a clean inversion of configuration at the alcohol's chiral center. rsc.org This method is advantageous as it avoids the use of aliphatic thiols, which are often unsuitable for other methods like the Mitsunobu reaction. rsc.org

For more complex targets, such as chiral aminohydroxythiols, reductive coupling reactions mediated by reagents like samarium diiodide (SmI₂) have been employed. elsevierpure.com Using chiral N-sulfinylimines as substrates allows for the synthesis of highly functionalized products with high enantio- and diastereoselectivity. elsevierpure.com The development of catalytic systems for the stereoselective synthesis of tertiary alcohols with adjacent stereocenters from racemic ketones also represents a significant challenge, which has been addressed using bifunctional cyanating reagents in combination with chiral catalysts. chinesechemsoc.org

Interactive Table: Comparison of Stereoselective Synthesis Strategies

Users can filter the table by Strategy, Key Feature, and Typical Substrate.

StrategyKey FeatureTypical Substrate(s)Reference
Asymmetric Epoxide Ring-OpeningCatalytic enantioselective opening of a prochiral ringMeso Epoxides, Thiols acs.org
Isothiouronium Salt-Mediated SubstitutionStereospecific inversion of configuration at the alcohol centerChiral Alcohols, Isothiouronium Salts rsc.org
Reductive Coupling with Chiral AuxiliariesHigh diastereo- and enantioselectivity using a removable chiral groupEllman N-sulfinylimines, Aldehydes elsevierpure.com
Catalytic Asymmetric CyanosilylationKinetic resolution of racemic ketones to form chiral tertiary alcoholsRacemic α-branched Ketones chinesechemsoc.org

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

Improving the efficiency, yield, and environmental footprint of thioether alcohol synthesis is a constant focus of research, with optimizations centered on catalyst selection, solvent effects, and reaction temperature.

Transition-metal catalysis offers a powerful tool for the dehydrative thioetherification of alcohols with thiols, a process that is atom-economical. chemrevlett.com Various catalysts have been explored to make this transformation more efficient and tolerant of different functional groups under milder conditions. For example, zinc chloride (ZnCl₂) has been used as an inexpensive and efficient catalyst for the dehydrative thioetherification of benzylic alcohols under ambient conditions. chemrevlett.com Similarly, nano-nickel catalysts have been shown to be effective at room temperature in acetonitrile. chemrevlett.com

Metal-free conditions have also been developed to enhance practicality and avoid metal contamination. The use of triflic acid as a catalyst or a recyclable solid superacid catalyst like NAFION® has been reported for the efficient conversion of various alcohols and thiols into thioethers. researchgate.net The NAFION® catalyst, in particular, demonstrated robust performance, being successfully reused over 10 cycles without a significant loss of activity. researchgate.net

Reaction conditions can also be optimized for speed and substrate scope. A method using a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system rapidly promotes nucleophilic substitution from thiols. cas.cn This system allows for the conversion of reactive benzyl (B1604629) thiols at room temperature within 15 minutes, while less reactive alkyl thiols can be converted smoothly by increasing the temperature to 70°C. cas.cn These examples highlight that a careful selection of catalysts and reaction parameters is crucial for achieving high efficiency and yield in the synthesis of thioether alcohols.

Reactions at the Hydroxyl Moiety

The secondary alcohol group in this compound is a primary site for reactions such as etherification and esterification, enabling the introduction of various organic scaffolds onto the molecule.

The hydroxyl group of thioether propanols can readily undergo etherification. A notable example is its use as a nucleophilic acceptor in glycosylation reactions. In a process utilizing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst, this compound can react with glycosyl donors, such as 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl trichloroacetimidate, to form the corresponding β-D-glucopyranoside, which is a type of ether. nih.govacs.org This reaction proceeds effectively at room temperature in dichloromethane (B109758) (DCM) with the aid of molecular sieves. nih.govacs.org

Similarly, the Williamson ether synthesis can be applied. While demonstrated on the isomer 1,3-bis(methylthio)-2-propanol, the principle is directly applicable. The alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide) to yield the corresponding ether. orgsyn.org

Esterification of the hydroxyl group is also a feasible transformation. Yeasts, for example, are capable of converting related thioether alcohols like 3-(methylthio)-1-propanol into their acetate (B1210297) esters through the action of alcohol acetyl transferase. nih.gov Standard chemical methods for esterification, such as reaction with an acyl chloride or carboxylic acid under catalytic conditions, are also applicable. researchgate.netgoogle.com

Table 1: Examples of Etherification and Esterification Reactions
Reaction TypeReactantsKey Reagents/CatalystsProduct TypeReference
Glycosylation (Etherification)This compound, Glucopyranosyl DonorTMSOTf, Molecular SievesGlucopyranoside Ether nih.gov, acs.org
Williamson Ether Synthesis1,3-Bis(methylthio)-2-propanol, Methyl IodideSodium Hydride (NaH)Methoxy (B1213986) Ether orgsyn.org
Enzymatic Esterification3-(Methylthio)-1-propanolYeast (Alcohol Acetyl Transferase)Acetate Ester nih.gov

This compound serves as a stable, storable form of both methyl mercaptan and 3-methylthiopropionaldehyde. epo.org It exists in equilibrium with these two compounds, with the equilibrium lying significantly on the side of this compound at temperatures between 10 and 70°C. epo.org This stability allows it to be used as a precursor for generating reactive intermediates in a controlled manner. For instance, upon reaction with one mole of acrolein, the equilibrium is shifted, releasing the bound methyl mercaptan which then also reacts with acrolein. epo.org This process effectively makes this compound a synthetic equivalent that delivers two moles of 3-methylthiopropionaldehyde. epo.org

Reactivity of the Bis(methylthio) Functionalities

The two thioether groups are key to the compound's reactivity, participating in oxidation reactions and mediating transition metal-catalyzed transformations.

The sulfur atoms in the bis(methylthio) groups are susceptible to oxidation. Like other organic sulfides, they can be oxidized sequentially to sulfoxides and then to sulfones. pressbooks.pub This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or ozone. pressbooks.pubresearchgate.net The oxidation can often be controlled to selectively produce the sulfoxide by careful choice of the oxidant and reaction conditions. researchgate.netorganic-chemistry.orgnih.gov For example, using H₂O₂ with certain metal catalysts can provide high selectivity for either the sulfoxide or the sulfone. researchgate.netnih.gov

Within the this compound structure, this oxidation can lead to a variety of products, including the mono-sulfoxide, di-sulfoxide, mono-sulfone, and di-sulfone, depending on the stoichiometry and strength of the oxidizing agent used. Enzymatic oxidation is also possible; horseradish peroxidase, for example, can oxidize thioanisoles, suggesting potential for biocatalytic oxidation of thioethers. nih.gov

Table 2: Potential Oxidation Products of this compound
Oxidation StatePotential Product NameGeneral ReagentsReference
First Oxidation1-(Methylsulfinyl)-3-(methylthio)-1-propanolH₂O₂, m-CPBA (controlled) researchgate.net, pressbooks.pub
Second Oxidation1,3-Bis(methylsulfinyl)-1-propanolH₂O₂, m-CPBA researchgate.net, pressbooks.pub
Further Oxidation1-(Methylsulfonyl)-3-(methylthio)-1-propanolH₂O₂, Peroxyacids pressbooks.pub
Complete Oxidation1,3-Bis(methylsulfonyl)-1-propanolExcess strong oxidant (e.g., peroxyacid) pressbooks.pub

Thioether functionalities are well-known to interact with transition metals, enabling unique chemical transformations. rsc.org The sulfur atoms in this compound can act as directing groups in metal-catalyzed C-H bond functionalization. nih.govsemanticscholar.org In this process, a transition metal, such as palladium (Pd) or rhodium (Rh), coordinates to a sulfur atom. nih.govsemanticscholar.org This coordination facilitates the activation and subsequent functionalization (e.g., arylation, acylation) of otherwise nonactivated C-H bonds at positions remote to the directing thioether group. nih.govsemanticscholar.orgnih.gov

Furthermore, transition metals can mediate the activation and cleavage of the carbon-sulfur (C-S) bonds themselves. rsc.orgrsc.org This has become an increasingly important strategy for forming new carbon-carbon and carbon-heteroatom bonds, where the thioether acts as a coupling partner in reactions like the Liebeskind-Srogl cross-coupling. These reactions typically involve the oxidative addition of the C-S bond to a low-valent transition metal center, followed by subsequent reaction steps like transmetalation and reductive elimination.

Generation and Synthetic Utility of Carbanionic Intermediates Derived from Thioether Propanols

The protons on the carbon atoms adjacent (alpha) to the sulfur atoms in thioethers are rendered acidic and can be removed by strong bases to form sulfur-stabilized carbanions. researchgate.netresearchgate.net These carbanions are potent nucleophiles and valuable intermediates in organic synthesis for forming new carbon-carbon bonds. researchgate.netnumberanalytics.com

While direct deprotonation of this compound at the C1 position would be complicated by the adjacent hydroxyl group, derivatives of the core structure are excellent precursors for carbanions. A key example involves the generation of 1,3-bis(methylthio)allyllithium. orgsyn.orgresearchgate.net This is achieved by first converting a related precursor, 1,3-bis(methylthio)-2-propanol, into its methoxy ether, followed by elimination of methanol and subsequent deprotonation using a strong base like n-butyllithium or lithium diisopropylamide (LDA). orgsyn.org The resulting allylic carbanion is stabilized by the two flanking thioether groups and serves as a synthetic equivalent for an acrolein β-anion. orgsyn.org

The synthetic utility of this carbanion is demonstrated by its reaction with a wide range of electrophiles. orgsyn.orgresearchgate.net For example, it undergoes addition to aldehydes and ketones to produce γ-hydroxy-α,β-unsaturated dithioacetals, which can then be hydrolyzed to the corresponding γ-hydroxy-α,β-unsaturated aldehydes. orgsyn.org Alkylation with alkyl halides provides access to various other functionalized structures. orgsyn.org

Table 3: Synthetic Utility of Carbanions Derived from Thioether Propanol Precursors
Carbanion IntermediateElectrophileInitial ProductFinal Product after HydrolysisReference
1,3-Bis(methylthio)allyllithiumPropionaldehyde1,3-Bis(methylthio)-1-hexen-4-oltrans-4-Hydroxy-2-hexenal orgsyn.org
1,3-Bis(methylthio)allyllithium1-BromopentaneAlkylated Dithioacetaltrans-2-Octenal orgsyn.org
1,3-Bis(methylthio)allyllithiumKetones, EpoxidesHydroxyalkylated DithioacetalsHydroxyalkyl derivatives of acrolein orgsyn.org

Formation of 1,3-Bis(methylthio)allyllithium Equivalents

The 1,3-bis(methylthio)allyllithium anion is a synthetically valuable reagent that functions as a nucleophilic equivalent of the acrolein β-anion (⁻CH₂-CH=CH-O). This intermediate is not typically generated from this compound directly, but rather from its isomer, 1,3-bis(methylthio)-2-propanol, or its derivatives. A common and efficient precursor is 1,3-bis(methylthio)-2-methoxypropane (B1332071), which is readily prepared from 1,3-bis(methylthio)-2-propanol.

The generation of 1,3-bis(methylthio)allyllithium involves a one-pot procedure that combines the elimination of methanol and the deprotonation of the resulting allyl thioether. wustl.edu The reaction is typically carried out by treating 1,3-bis(methylthio)-2-methoxypropane with two equivalents of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. wustl.eduescholarship.org The use of n-BuLi can simplify the procedure without compromising the yield. wustl.edu The process first involves the base-induced elimination of methanol to form 1,3-bis(methylthio)propene, which is then immediately deprotonated by the second equivalent of base to furnish the deep purple-colored solution of 1,3-bis(methylthio)allyllithium. wustl.edu The near-quantitative formation of the allyllithium reagent has been confirmed by trapping experiments with methanol and methyl iodide, which yielded the corresponding 1,3-bis(methylthio)propene and 1,3-bis(methylthio)-1-butene in high yields (88-89%). wustl.edu

Nucleophilic Additions and Alkylation Reactions with Conjugated Systems

1,3-Bis(methylthio)allyllithium is an ambident nucleophile, but its reactions with various electrophiles typically occur at the carbon atom bearing two sulfur atoms (the α-position relative to the original deprotonation site), which is electronically favored. researchgate.netacs.org This regioselectivity makes it a reliable tool for the synthesis of complex molecules.

The reagent readily participates in nucleophilic addition reactions with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. wustl.edu These reactions are fundamental to its application as a synthetic equivalent of a β-formylvinyl anion. escholarship.org For instance, alkylation with primary alkyl halides, such as 1-bromopentane, followed by hydrolysis of the resulting dithioacetal, provides access to various α,β-unsaturated aldehydes. wustl.edu

Its addition to carbonyl compounds like aldehydes and ketones proceeds in high yield to afford γ-hydroxy-α,β-unsaturated aldehyde precursors. wustl.educhemrxiv.org Subsequent hydrolysis of the dithioacetal moiety, often promoted by mercury(II) salts like mercuric chloride with calcium carbonate, unmasks the aldehyde functionality. wustl.edu Similarly, reaction with epoxides followed by hydrolysis yields δ-hydroxy-α,β-unsaturated aldehydes. wustl.edu The Michael reaction, a type of conjugate addition, involves the addition of nucleophiles like thiolates or enamines to α,β-unsaturated carbonyl compounds. nih.gov The reactivity of 1,3-bis(methylthio)allyllithium allows it to engage with conjugated systems to form new carbon-carbon bonds. researchgate.netnih.gov

The table below summarizes the outcomes of various nucleophilic addition and alkylation reactions involving 1,3-bis(methylthio)allyllithium.

ElectrophileReagent/ConditionsProduct after HydrolysisYield (%)Reference
Propionaldehyde1. 1,3-Bis(methylthio)allyllithium, THFtrans-4-Hydroxy-2-hexenal85 (for intermediate) wustl.edu
1-Bromopentane1. 1,3-Bis(methylthio)allyllithium; 2. HgCl₂trans-2-Octenal75 (overall) wustl.edu
Acetone1. 1,3-Bis(methylthio)allyllithium; 2. HgCl₂, CaCO₃trans-4-Hydroxy-4-methyl-2-pentenal41 (from intermediate) wustl.edu
Methyl Iodide1. 1,3-Bis(methylthio)allyllithium1,3-Bis(methylthio)-1-butene89 wustl.edu

Mechanistic Elucidation of Key Transformations Involving this compound and its Derivatives

Understanding the underlying mechanisms of the reactions involving 1,3-bis(methylthio)allyllithium and related species is crucial for optimizing reaction conditions and predicting stereochemical outcomes. A combination of computational and experimental approaches has been employed to study the structure of these organolithium reagents and the pathways they follow.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating the structure and reactivity of transient species like sulfur-stabilized allyllithium compounds. escholarship.orgacs.org Studies combining DFT calculations (at the B3LYP/6-31+G(d) level of theory) with experimental NMR data have provided significant insights into the solution-state structure of these reagents. acs.org

For 1-thiophenylallyllithium, a model for the 1,3-bis(methylthio) system, calculations and experiments indicate it exists as a monomer in THF. acs.org It undergoes a rapid equilibrium between two η¹-species, where the lithium is coordinated to either the α-carbon (Cα) or the γ-carbon (Cγ). The equilibrium favors the η¹ Cα-Li contact ion pair, a preference attributed to the charge-stabilizing effect of the sulfur substituent. acs.org All studied sulfur-stabilized allyllithium compounds were found to exist exclusively in an endo conformation. acs.org Increasing the oxidation state of the sulfur (from sulfide (B99878) to sulfoxide to sulfone) alters the structure, with the sulfone derivative showing competitive chelation of the lithium ion by the two sulfone oxygens. acs.org

DFT calculations have also been used to explore the reaction mechanisms of related systems. For instance, in the Gewald synthesis of thiophenes, calculations elucidated the nucleophilic attack of a substituted allylic anion on elemental sulfur (S₈), determining the relative stability of intermediates and the energy barriers for key steps. chemrxiv.org Such studies help to understand regioselectivity and the thermodynamic driving forces of the reaction. chemrxiv.orgnih.gov For palladium-catalyzed reactions involving thioether directing groups, DFT has been used to evaluate different coordination modes and locate transition states to determine the energetics of key steps like migratory insertion and β-hydride elimination. nih.gov These computational approaches provide a molecular-level picture of reaction pathways that is often inaccessible through experimental means alone.

Experimental Mechanistic Probes and Kinetic Analysis

A variety of experimental techniques are utilized to probe the mechanisms of reactions involving sulfur-stabilized intermediates. Kinetic studies are fundamental for determining reaction orders and rate-determining steps. For example, the oxidation of substituted benzaldehydes was shown to follow Michaelis-Menten kinetics, and a substantial kinetic isotope effect was observed, providing evidence for the mechanism.

Competition experiments serve as a powerful mechanistic probe. In studies of intramolecular anodic olefin coupling reactions, competition between different substrates was used to determine the relative rates of cyclization under various conditions. nih.gov This approach helped to demonstrate that reactions involving ketene (B1206846) dithioacetals proceed through radical cation intermediates. nih.gov

Advanced spectroscopic methods are also crucial. The structure of sulfur-stabilized allyllithium compounds in solution has been investigated using NMR spectroscopy, which can distinguish between different isomers and conformations, especially when the exchange between them is slow on the NMR timescale. acs.org For the lithiated allylic sulfoxide, two distinct lithium species (an η¹ Cα-Li and an η¹ Cγ-Li contact ion pair) were observed to coexist in d₈-THF. acs.org In other systems, techniques like pulse radiolysis have been used to generate and study the kinetics of sulfur-centered radicals. worldscientific.com

Stereochemical probes, such as double asymmetric induction, can also provide mechanistic insights. By reacting a chiral substrate with a chiral reagent, the stereochemical outcome can reveal information about the geometry of the transition state, as demonstrated in the conjugate addition of a lithium amide to a chiral oxazolidinone. rsc.org Similarly, dynamic kinetic resolution experiments, where the racemization of the starting material is concurrent with its kinetic resolution, have been used to study the mechanism of rhodium-catalyzed hydrogenation of allylic sulfoxides, revealing that the catalyst plays a dual role in both racemization and hydrogenation. nih.gov

This compound as a Versatile Synthon for Complex Organic Architectures

In the realm of organic synthesis, this compound serves as a valuable intermediate and synthon. A synthon is a conceptual unit within a molecule that assists in the formation of a target molecule through a specific reaction sequence. The structure of this compound, which is a hemithioacetal, allows it to be used in the controlled synthesis of other important chemicals.

A notable application is in the preparation of 3-methylthiopropionaldehyde, a key intermediate in the synthesis of the amino acid methionine. In the reaction between methyl mercaptan and acrolein, this compound can be formed. gccpo.org This hemithioacetal can act as a buffer for excess acrolein, converting it to 3-methylthiopropionaldehyde, thereby optimizing the process and reducing the formation of unwanted byproducts. gccpo.org If unreacted, the this compound can be recovered and reused, preventing the loss of valuable starting materials. gccpo.org

The utility of this compound is analogous to the broader and well-established role of 1,3-dithianes in natural product synthesis. uwindsor.ca Dithianes, derived from aldehydes, function as masked acyl anion synthons, enabling carbon-carbon bond formations that are otherwise challenging. This strategy has been a cornerstone in the total synthesis of numerous complex natural products, including pironetin (B1678462) and precursors to prostaglandins. uwindsor.ca

Application in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Building blocks containing the bis(methylthio) functionality, such as 1,1-bis(methylthio)-2-nitroethene, are effective substrates for constructing a variety of heterocyclic systems. researchgate.netmdpi.com

Research has demonstrated that 1,1-bis(methylthio)-2-nitroethene can react with various diamines to yield heterocyclic structures like nitromethylenotetrahydropyrimidines and 2-nitromethyleno-benzimidazole. researchgate.net Furthermore, multicomponent reactions involving 1,1-bis(methylthio)-2-nitroethylene, along with diamines, carbonyl compounds, and other reagents, can produce complex, fully substituted naphthyridines in a green deep eutectic solvent medium. mdpi.com

The general principle involves the bis(methylthio) group acting as a reactive handle. It can be displaced by nucleophiles in cyclization reactions, leading to the formation of the heterocyclic core. This methodology has been used to access a range of N-heterocycles, including pyrroles, pyridines, and imidazothiazines, highlighting the versatility of thioether-containing synthons in modern synthetic chemistry. rsc.orgrsc.org

Development of Thioether-Based Ligands for Coordination Chemistry

The sulfur atoms in thioethers are soft donor atoms, making them excellent ligands for coordinating with soft transition metal ions. This property has led to the extensive development of thioether-based ligands for applications in coordination chemistry, catalysis, and materials science. nih.govbeilstein-journals.org

The design of polydentate ligands, which can bind to a metal center through multiple donor atoms, is a central theme in modern chemistry. nih.gov Bis(thioether) scaffolds are a key component in many such ligands, offering a combination of strong chelation and tunable electronic properties.

Key design principles include:

Chelate Effect : Incorporating multiple thioether donors into a single acyclic or macrocyclic molecule leads to the formation of highly stable metal complexes due to the entropically favored chelate effect. nih.gov

Scaffold Flexibility vs. Preorganization : The choice of the backbone connecting the thioether groups is crucial. Flexible linkers allow the ligand to adapt to the preferred coordination geometry of different metal ions. In contrast, rigid or preorganized scaffolds, like those built on an anthracene (B1667546) core, can direct the formation of specific, well-defined supramolecular structures such as molecular ribbons or macrocycles. beilstein-journals.orgeiu.edu

Mixed-Donor Ligands : Combining thioether donors with other types of donor atoms (e.g., nitrogen from pyridine (B92270) or pyrazole (B372694) rings) creates heteroleptic environments. eiu.edumdpi.com This approach allows for even greater control over the ligand field strength and the resulting properties of the complex, such as spin-crossover behavior in iron(II) complexes. mdpi.com

Ligand TypeMetal Ion(s)Resulting Geometry/StructureReference(s)
Poly(thioether)boratesVariousMonoanionic tripodal complexes nih.gov
Thioether-functionalized bis(pyrazolyl)methaneAg(I)Coordination polymers, hexameric complexes acs.org
N2S2-coordinating bpte ligandFe(II)Heteroleptic spin-crossover complexes mdpi.com
Bis-ortho-thioether anthraceneAg(I)M2L2 and M6L4 macrocycles beilstein-journals.org
N2S2-dipyrrinNi(II), Cu(II), Zn(II)Dinuclear (Ni), Mononuclear (Cu), Homoleptic (Zn) researchgate.netrsc.org

Metal complexes containing thioether ligands exhibit diverse coordination behaviors and interesting photophysical properties, making them promising for applications in sensing, imaging, and photodynamic therapy. mdpi.comnih.gov

The coordination number and geometry of Cu(I)-thioether complexes, for example, typically range from 2 to 4, resulting in linear, trigonal planar, or tetrahedral structures. nih.gov The specific geometry depends on factors like the metal-to-ligand ratio and the structure of the ligand itself. researchgate.netrsc.orgnih.gov For instance, reacting a flexible N2S2 ligand with different metal chlorides can yield a hexacoordinated dinickel complex, a pentacoordinated mononuclear copper complex, or a tetracoordinated zinc complex, demonstrating the ligand's adaptability. researchgate.netrsc.org

The photophysical properties of these complexes are highly tunable:

Luminescence : Many transition metal complexes with thioether ligands exhibit luminescence. Zinc and cadmium complexes with ortho-(6-methoxy-pyridyl)(CH=NAr) ligands show tunable emission from blue to light yellow depending on the temperature and solvent. rsc.org

Heavy-Atom Effect : Coordination to a heavy transition metal can enhance the rate of intersystem crossing (ISC) from a singlet excited state to a triplet excited state. mdpi.com This is crucial for applications like photodynamic therapy and upconversion systems, which rely on the generation of long-lived triplet states. mdpi.comrsc.org

Charge-Transfer Transitions : The photochemistry of many ruthenium complexes is governed by metal-to-ligand charge transfer (MLCT) transitions. mdpi.com Upon excitation, an electron moves from a metal-centered orbital to a ligand-centered orbital. The subsequent decay pathway, which can involve low-lying metal-centered (MC) states, can lead to photoreactions like ligand dissociation. mdpi.com

Anion and Ligand Influence : The photophysical properties are sensitive to the entire coordination sphere. The choice of counter-anion can influence the structure and emission of silver(I) thioether complexes. beilstein-journals.orgacs.org Similarly, modifying substituents on the ligand can blue-shift or red-shift the emission spectrum of rhenium(I) complexes. rsc.org The formation of supramolecular systems through silver(I) coordination does not significantly affect the core spectroscopic properties of a 9,10-diphenylanthracene-based thioether ligand, though it does induce shifts in NMR spectra. beilstein-journals.org

Integration into Multi-Step Total Synthesis Sequences of Natural Products and Bioactive Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. sci-hub.se The strategic incorporation of synthons like this compound, or more commonly, its functional relatives like 1,3-dithianes, is a powerful tactic in constructing complex molecular architectures. uwindsor.ca

The key role of these thioacetal-based synthons is to provide an equivalent of an acyl anion, a reactive species that allows for the formation of carbon-carbon bonds at a carbonyl carbon. This "umpolung" or reversal of polarity is a fundamental concept in organic synthesis. For example, the anion of a 1,3-dithiane (B146892) can be alkylated with electrophiles like epoxides or alkyl halides. uwindsor.ca Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, completing a sequence that is equivalent to the nucleophilic acylation of the electrophile.

This strategy has been pivotal in numerous total syntheses:

In a synthesis of the plant growth regulator pironetin, a key step involved the alkylation of a dithiane anion with a chiral epoxide. uwindsor.ca

A general strategy for transforming D-glucose into a chiral synthon for prostaglandin (B15479496) E2 relied on the nucleophilic addition of 2-lithio-1,3-dithiane to an epoxide derived from glucose. uwindsor.ca

Biomimetic synthesis approaches, which seek to emulate nature's synthetic pathways, often employ such building blocks to construct complex polyketide natural products. uni-muenchen.de These syntheses can involve intricate cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. uni-muenchen.de20.210.105

The ability to introduce a protected carbonyl group early in a synthetic sequence and then unmask it at a later stage provides the strategic flexibility required to assemble the intricate and stereochemically rich structures of many bioactive molecules and natural products. acs.orgrsc.org

High-Resolution Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for probing the molecular architecture of this compound. By interacting with the molecule at the atomic and subatomic levels, these methods provide a detailed map of its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The methine proton on C1 (-CH(OH)-) is significantly deshielded by the adjacent oxygen and sulfur atoms, appearing downfield as a multiplet due to coupling with the C2 methylene (B1212753) protons. The C2 methylene protons (-CH₂-) appear as a complex multiplet, being coupled to protons on both C1 and C3. The C3 methylene protons (-CH₂S-) are deshielded by the adjacent sulfur atom and appear as a triplet. The two methyl groups (-SCH₃) are chemically non-equivalent due to the chiral center at C1, and thus appear as two distinct singlets. A broad singlet, whose chemical shift is solvent-dependent, corresponds to the hydroxyl proton (-OH).

¹³C NMR Analysis: The carbon NMR spectrum provides complementary data, showing a signal for each unique carbon atom. The C1 carbon (-CH(OH)S-) is the most downfield signal in the aliphatic region due to the direct attachment of two electronegative heteroatoms (O and S). The C3 carbon (-CH₂S-) is deshielded relative to a standard alkane carbon by the sulfur atom. The C2 carbon (-CH₂-) exhibits a typical alkane chemical shift. The two methyl carbons (-SCH₃) appear as distinct signals in the upfield region of the spectrum, again confirming their non-equivalence.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (Predicted for CDCl₃ solvent)

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
¹H H1~4.15 - 4.25Triplet of Triplets (tt)1HJ ≈ 6.5, 4.5-CH (OH)S-
¹H H2~1.90 - 2.05Multiplet (m)2H--CH-CH₂ -CH₂-
¹H H3~2.60 - 2.70Triplet (t)2HJ ≈ 7.0-CH₂ -SCH₃
¹H SCH₃ (on C1)~2.18Singlet (s)3H--CH(OH)SCH₃
¹H SCH₃ (on C3)~2.12Singlet (s)3H--CH₂SCH₃
¹H OHVariable (e.g., ~2.5)Broad Singlet (br s)1H--OH
¹³C C1~75.5----C H(OH)S-
¹³C C2~35.0----CH-C H₂-CH₂-
¹³C C3~31.5----C H₂-SCH₃
¹³C SCH₃ (on C1)~14.0----CH(OH)SC H₃
¹³C SCH₃ (on C3)~15.8----CH₂SC H₃

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS can distinguish its molecular formula, C₅H₁₂OS₂, from other isobaric compounds. The calculated exact mass for the monoisotopic molecular ion [M]⁺ is 152.03396 Da.

Furthermore, analysis of the fragmentation pattern, often using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides structural verification. Key fragmentation pathways for this molecule include:

Alpha-cleavage: The bonds adjacent to the heteroatoms are prone to cleavage. Fission of the C1-C2 bond can yield fragments such as [CH(OH)SCH₃]⁺ (m/z 77.0115) or [CH₂CH₂SCH₃]⁺ (m/z 75.0244).

Loss of Neutral Molecules: The parent ion can lose stable neutral molecules, such as water [M-H₂O]⁺ or methanethiol [M-CH₃SH]⁺.

Cleavage of C-S bonds: The loss of a methylthio radical (•SCH₃) results in a fragment at m/z 105.0530.

Table 2: Predicted HRMS Fragments of this compound

Proposed Fragment IonFormulaCalculated Exact Mass (Da)m/z
[M]⁺C₅H₁₂OS₂152.03396152
[M-CH₃]⁺C₄H₉OS₂137.01051137
[M-H₂O]⁺C₅H₁₀S₂134.02239134
[M-SCH₃]⁺C₄H₉O73.06534105
[CH(OH)SCH₃]⁺C₂H₅OS77.0115177
[CH₂CH₂SCH₃]⁺C₃H₇S75.0244575

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations (stretches, bends, rocks).

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3600–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. Strong to medium absorptions between 2960–2850 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups. A prominent band for the C-O stretch of the secondary alcohol is expected around 1100 cm⁻¹. The C-S stretching vibrations typically produce weak and often complex absorptions in the 800–600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak, the C-S stretching vibrations (around 750–600 cm⁻¹) are often more intense and better resolved in the Raman spectrum compared to the IR spectrum. The symmetric C-H stretching vibrations also give rise to strong Raman signals. This makes Raman particularly useful for confirming the presence and environment of the thioether linkages.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcoholIR3600 - 3200Strong, Broad
C-H StretchAlkyl (CH₂, CH₃)IR / Raman2960 - 2850Strong (IR), Strong (Raman)
C-O StretchSecondary AlcoholIR1150 - 1050Strong
C-S StretchThioetherIR / Raman800 - 600Weak (IR), Medium-Strong (Raman)

Chromatographic Separations and Purity Assessment Techniques

Chromatography is the cornerstone for separating this compound from reaction mixtures, synthetic byproducts, or complex matrices, as well as for assessing its purity with high accuracy.

Gas Chromatography (GC) is an ideal technique for the analysis of this compound due to its volatility and thermal stability. In GC, the compound is vaporized and separated from other volatile components as it passes through a capillary column.

The purity of a sample can be accurately determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram (percent area normalization). For quantitative analysis, a Flame Ionization Detector (FID) offers excellent response and a wide linear range. For unequivocal identification, coupling the GC to a Mass Spectrometer (GC-MS) allows for the acquisition of a mass spectrum for the eluting peak, which can be compared to a library or the fragmentation data discussed previously. Furthermore, a Sulfur Chemiluminescence Detector (SCD) can be employed for highly selective and sensitive detection of this and other sulfur-containing compounds.

Table 4: Typical Gas Chromatography (GC) Parameters for Analysis

ParameterTypical Setting/Value
Column Type Fused silica (B1680970) capillary column
Stationary Phase Mid-polarity (e.g., 50% Phenyl - 50% Methylpolysiloxane) or Non-polar (e.g., 5% Phenyl - 95% Dimethylpolysiloxane)
Injector Temperature 250 °C
Oven Program Temperature gradient, e.g., 50 °C (hold 2 min) to 280 °C at 10 °C/min
Carrier Gas Helium or Hydrogen
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID), or Sulfur Chemiluminescence Detector (SCD)
Detector Temperature 280 - 300 °C

While GC is suitable for analytical purposes, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), serves a crucial role in both analysis and purification. HPLC is the method of choice for preparative-scale purification, where larger quantities of the compound are isolated from a crude reaction mixture.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for a molecule of this polarity. A C18 (octadecylsilyl) stationary phase is typically employed with a mobile phase consisting of a gradient mixture of water and an organic modifier like methanol or acetonitrile. Detection can be challenging as the molecule lacks a strong UV chromophore; therefore, universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are often necessary. Alternatively, coupling the LC to a mass spectrometer (LC-MS) provides both high sensitivity and structural confirmation.

X-ray Diffraction for Definitive Solid-State Structure Elucidation of Crystalline Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. unimi.it This method is indispensable for the definitive elucidation of the solid-state structure of molecules, offering insights into molecular connectivity, conformation, and intermolecular interactions. unimi.it For a molecule like this compound, which is a liquid at room temperature, obtaining a crystalline derivative is a necessary first step for its characterization by single-crystal X-ray diffraction. oup.comuni.lu

The process involves synthesizing a derivative of this compound that is a solid and can form high-quality single crystals. The formation of crystalline derivatives is a common strategy in chemistry to enable the structural analysis of liquid compounds. oup.com Once suitable crystals are grown, they are subjected to X-ray diffraction analysis. This technique can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. unimi.it

In broader studies of molecules containing methylthio groups, X-ray diffraction has revealed various packing motifs, including herringbone and pitched π-stacking structures in aromatic systems. acs.orgnih.gov For aliphatic thioethers, the conformation in the solid state, such as gauche conformations, and the formation of dimer-like pairs through C-H···S hydrogen bonds have been observed. oup.com These findings from related compounds provide a framework for predicting the types of solid-state structures that crystalline derivatives of this compound might adopt.

The structural data obtained from X-ray diffraction, such as bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's intrinsic stereoelectronic properties and how it interacts with its environment. This information is fundamental for various fields, including materials science and drug design. acs.orggoogle.com

Table of Crystallographic Data for Illustrative Thioether Compounds:

Since no specific crystallographic data for a derivative of this compound was found, the following table presents data for other compounds containing thioether functionalities to illustrate the type of information obtained from X-ray diffraction studies.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-[Methylthio(morpholino)methylene]malononitrileOrthorhombicPna21C-H···S and C-H···O hydrogen bonds sciencepublishinggroup.com
5-(4,5-dimethylthio-1,3-dithiol-2-ylidene)-1,3-diaza-2,4,6-trithiapentaleneMonoclinicP2₁/nπ-stacking, S···S interactions mdpi.com
Dithioether-dihydrazone PrpsbMonoclinicP2₁/nN-H···S hydrogen bonds nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, independent of its environment. For a molecule like 1,3-bis(methylthio)-1-propanol, QM methods can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.

These calculations would likely show a concentration of electron density around the highly electronegative oxygen and sulfur atoms. The highest occupied molecular orbital (HOMO) would be expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would be distributed across the carbon backbone and anti-bonding orbitals, indicating sites for nucleophilic attack.

QM methods are also employed to predict reactivity indices. For instance, calculations on related organosulfur compounds have been used to understand the mechanisms of reactions like oxidation and bond cleavage. researchgate.net For this compound, QM could predict the bond dissociation energies (BDEs) for the C-S, S-C, C-O, and O-H bonds, offering insights into its thermal stability and potential degradation pathways. Studies on similar sulfides have used such calculations to create risk scales for oxidative susceptibility. researchgate.net

Table 1: Predicted Electronic Properties of this compound from Homologous Compound Data (Note: These are hypothetical values based on typical QM calculations for similar molecules and are for illustrative purposes.)

PropertyPredicted ValueSignificance
Dipole Moment ~2.0 - 2.5 DIndicates a polar molecule, influencing solubility and intermolecular forces.
HOMO Energy ~ -9.0 eVRelates to the ionization potential and susceptibility to oxidation.
LUMO Energy ~ +1.5 eVRelates to the electron affinity and susceptibility to reduction.
HOMO-LUMO Gap ~ 10.5 eVIndicates kinetic stability and resistance to electronic excitation.
Partial Charge on O ~ -0.7 eHighlights the oxygen atom as a primary site for hydrogen bonding.
Partial Charge on S ~ -0.2 eShows the sulfur atoms are also nucleophilic centers, capable of coordinating to metals.

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely-used computational method that offers a balance between accuracy and computational cost, making it ideal for studying complex chemical processes. cdnsciencepub.com For this compound, DFT would be invaluable for exploring reaction mechanisms, transition states, and the energetics of potential transformations.

Reaction Mechanisms and Energetics: DFT studies on the reactions of alcohols and thiols are common. For example, research on the palladium-catalyzed synthesis of thioethers from alcohols used DFT to elucidate the reaction mechanism, including the dehydrogenation of the alcohol and the subsequent reductive thiolation. csic.es Similarly, DFT calculations have been performed to understand the mechanism of phosphine-catalyzed additions to form tertiary thioethers and alcohols, revealing that hydrogen bonding interactions are crucial for the reaction's stereochemical outcome. rsc.org If this compound were used as a reactant, DFT could model the energy profiles of its potential reactions, such as esterification, oxidation of the sulfur atoms, or its use as a bidentate ligand in coordination chemistry. A notable study on its isomer, 1,3-bis(methylthio)-2-propanol (B1580803), used DFT to investigate the stereochemistry of ruthenium complexes, finding that the diastereoselective synthesis is under thermodynamic control. semanticscholar.orgacs.org DFT calculations helped determine the most stable isomers among the 16 possibilities. semanticscholar.orgacs.org

Spectroscopic Properties: DFT is also a powerful tool for predicting spectroscopic properties. It can calculate vibrational frequencies (IR and Raman), which, when compared to experimental spectra, allow for precise assignment of spectral bands to specific molecular motions. niscpr.res.in Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM and DFT methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations would allow for a detailed investigation of the conformational landscape of this compound and its interactions with other molecules, such as solvents or other solutes.

Conformational Analysis: The flexible propyl chain of this compound can adopt numerous conformations. MD simulations can explore these different conformers and determine their relative populations at a given temperature. These simulations could reveal the presence of stable intramolecular hydrogen bonds between the hydroxyl group and one of the sulfur atoms, a phenomenon observed in related ether alcohols. mdpi.com

Intermolecular Interactions: MD simulations are particularly powerful for studying the liquid state and solutions. Simulations of linear alcohols in the liquid phase have been used to characterize the geometry of intermolecular hydrogen bonds. rsc.org For this compound, MD could model how molecules arrange themselves in the pure liquid, focusing on the strong hydrogen bonds formed by the hydroxyl groups (O-H···O) and weaker interactions involving the thioether groups (C-H···S). Studies on mixtures of alcohols and ionic liquids have shown that alcohols can disrupt the hydrogen bond network of the solvent. rsc.org MD simulations of this compound in water would provide insights into its hydration shell and how it influences the structure of water.

Table 2: Potential Intermolecular Interactions Involving this compound Predicted by MD Simulations (Note: Energy values are illustrative, based on typical findings for similar functional groups.)

Interaction TypeDescriptionTypical Energy (kJ/mol)
O-H···O Hydrogen Bond Between the hydroxyl group of one molecule and the oxygen of another.15 - 25
O-H···S Hydrogen Bond Between the hydroxyl group and a sulfur atom.5 - 10
C-H···O Interaction Weak hydrogen bond between an alkyl C-H and an oxygen atom.2 - 8
Van der Waals Forces Dispersion forces between the alkyl chains and methyl groups.1 - 5

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy, primarily using DFT, bridges the gap between theoretical models and experimental measurements. By simulating spectra, researchers can gain a deeper understanding of the structural and electronic information contained within experimental data.

For this compound, calculating the vibrational spectrum could help assign the peaks in an experimental IR or Raman spectrum. For example, the O-H stretching frequency is highly sensitive to hydrogen bonding and would appear differently for "free" hydroxyl groups versus those participating in intermolecular bonds. DFT calculations on propanol (B110389) derivatives have successfully been used to assign bands in their FTIR spectra. nih.gov Similarly, theoretical calculations of 13C and 1H NMR chemical shifts can aid in the assignment of complex spectra. Studies on methionine, which contains a thioether group, have used DFT to show that 13C chemical shifts are highly dependent on the local conformation. researchgate.net This suggests that the NMR spectrum of this compound would also be sensitive to its three-dimensional structure.

Table 3: Hypothetical Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Typical Calculated (DFT) Frequency (cm⁻¹)Assignment
O-H Stretch (H-bonded) 33503365Strong intermolecular hydrogen bonding.
C-H Stretch (alkyl) 2850-29602860-2975Stretching of C-H bonds in propyl and methyl groups.
C-O Stretch 10501060Stretching of the alcohol C-O bond.
C-S Stretch 650-750660-760Stretching of the thioether C-S bonds.

These computational approaches provide a comprehensive framework for characterizing this compound at a molecular level, offering predictions and interpretations that complement and guide experimental research.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Transformations for Thioether Alcohols

The synthesis of thioethers, including functionalized molecules like 1,3-bis(methylthio)-1-propanol, is heavily reliant on catalytic methods. The future in this domain lies in the creation of novel catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Recent breakthroughs have pointed toward several promising catalytic systems. For instance, the use of polyoxometalate-based ionic liquids has been shown to be effective for the thiolation of alcohols, achieving high yields in short reaction times. rsc.org Another innovative approach involves a copper-based catalytic system that enables the transformation of aryl alcohols into the corresponding thioethers. rsc.org The development of metal-free catalysis is also a significant trend, with methods like dehydrative thioetherification using triflic acid or recyclable solid acids like NAFION® gaining traction for their practicality and improved efficiency. researchgate.net

The "borrowing hydrogen" (BH) strategy, which utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde intermediate, represents a highly atom-economical approach for forming C–S bonds from alcohols and thiols. researchgate.net Heterogeneous catalysts, such as those based on cobalt-molybdenum sulphide or novel alloyed materials like {Mo2.89W0.11S4}n, are being developed for this purpose, offering excellent activity and reusability. researchgate.net These catalysts function through multiple active sites on their defective basal planes, accommodating a wide range of alcohols and thiols. researchgate.net Furthermore, ruthenium pincer complexes have demonstrated remarkable efficiency in the selective hydrogenation of thioesters to produce thiols and alcohols, a transformation that could be conceptually reversed for thioether synthesis. nih.gov

Table 1: Emerging Catalytic Strategies for Thioether Synthesis
Catalytic StrategyCatalyst ExampleKey AdvantagesRelevant Findings
Ionic Liquid CatalysisPolyoxometalate-based ionic liquids (POM-ILs-SO3H)High activity, potential for recyclability, combines homogeneous and heterogeneous advantages. rsc.orgAchieved up to 98% yield of benzyl (B1604629) thioethers within 1 hour at 70 °C. rsc.org
Metal-Free Dehydrative ThioetherificationTriflic acid or NAFION® superacidAvoids metal contaminants, improves practicality, potential for catalyst recycling (NAFION®). researchgate.netNafion catalyst was successfully reused for 10 cycles without significant loss of performance. researchgate.net
Borrowing Hydrogen (BH)Heterogeneous Co-Mo-S or {Mo2.89W0.11S4}nHigh atom economy, sustainable, broad substrate scope including primary and secondary alcohols. researchgate.netThe alloyed catalyst {Mo2.89W0.11S4}n showed excellent activity and reusability due to multiple active centers. researchgate.net
Transition Metal CatalysisCopper-based systemsEnables challenging transformations like C(aryl)-C(OH) bond cleavage for thioether formation. rsc.orgEffectively converted diverse aryl alcohols into thioether products in excellent yields. rsc.org

Future work will likely focus on adapting these novel catalytic systems specifically for the synthesis and derivatization of bifunctional substrates like this compound, aiming to control reactivity at the hydroxyl and thioether groups selectively.

Exploration of Advanced Stereochemical Control in Synthetic Processes

The 1-propanol (B7761284) backbone of this compound contains a stereocenter at the carbinol carbon (C1). The development of synthetic methods that can control the absolute stereochemistry at this center is a significant and challenging goal. Achieving such control is crucial as the biological or material properties of chiral molecules are often enantiomer-dependent.

The synthesis of chiral thioethers is notoriously difficult due to the propensity of sulfur to poison many metal catalysts and the high nucleophilicity of thiols, which can lead to non-catalyzed background reactions that erode enantioselectivity. acs.orgnih.gov Traditional methods like SN2 displacement at quaternary centers are often inefficient due to steric hindrance. nih.gov

Emerging research directions to address these challenges include biocatalysis and novel asymmetric chemical catalysis. Ene-reductases (EREDs) have recently been applied to the synthesis of chiral thioethers, demonstrating that either enantiomer of a product can be accessed by selecting the appropriate enzyme. acs.org This biocatalytic approach has achieved high conversions and excellent enantiomeric excess (ee >99.5%) for certain substrates. acs.org Another advanced chemical method involves a modification of the Mitsunobu reaction using benzoquinone derivatives instead of azodicarboxylates, which allows for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. nih.gov

Table 2: Methods for Asymmetric Synthesis of Chiral Thioethers
MethodDescriptionKey ChallengesFuture Outlook
Biocatalysis (Ene-Reductases)Enzyme-catalyzed reaction of α-bromoacetophenones and vinyl sulfides to form chiral thioethers. acs.orgEnzyme specificity, substrate scope, and reaction scale-up.Offers access to either enantiomer with high selectivity by choosing the appropriate enzyme. acs.org
Modified Mitsunobu ReactionUses benzoquinone derivatives as oxidants to achieve SN2 substitution of tertiary alcohols with thiols, proceeding with inversion of stereochemistry. nih.govRequires pre-formation of phosphinites from the alcohol; substrate scope needs further exploration. nih.govProvides a chemical route to enantiomerically pure tertiary thioethers from chiral tertiary alcohols. nih.gov
Nucleophilic Substitution (SN2)Displacement of a leaving group by a sulfur nucleophile. nih.govHighly sensitive to steric hindrance, making it difficult for tertiary centers; competing SN1 and elimination reactions. nih.govFocus on developing highly reactive leaving groups or intramolecular strategies to favor the SN2 pathway.

Future research should aim to develop catalytic asymmetric methods for the direct addition of thiols to unsaturated precursors in a way that generates the chiral alcohol and thioether functionalities present in this compound with high stereocontrol.

Integration of this compound Chemistry into Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a tank, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better scalability, and increased reproducibility. rsc.org The integration of synthetic routes toward this compound into continuous flow systems is a promising area for future research.

This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates, exothermic processes, or toxic gases. rsc.orgrsc.org For example, the synthesis of thioethers can involve malodorous and toxic thiols, and flow chemistry can provide a closed, automated environment that minimizes operator exposure. Furthermore, precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. mdpi.com

Researchers have successfully used flow chemistry for various transformations, including the oxidation of thioethers, Grignard additions, and multi-step synthesis of active pharmaceutical ingredients (APIs). rsc.orgacs.org A key challenge in adapting syntheses to flow is managing solids, which can cause clogging. hybrid-chem.com However, strategies such as optimizing solvent systems to ensure homogeneity or using specialized reactors like continuous stirred-tank reactors (CSTRs) can overcome this issue. hybrid-chem.com

Table 3: Application of Flow Chemistry to Thioether Alcohol Synthesis
BenefitDescriptionRelevance to this compound
Enhanced SafetyEnables the safe handling of toxic reagents (e.g., thiols) and hazardous reactions in a closed system. rsc.orgacs.orgMinimizes exposure to volatile sulfur compounds often used in its synthesis.
Improved Control & ReproducibilityPrecise control of temperature, pressure, and residence time leads to consistent product quality. mdpi.comCould improve selectivity and yield by minimizing side reactions.
ScalabilityProduction can be scaled up by running the system for longer periods, avoiding the need for larger, potentially unsafe batch reactors. rsc.orgFacilitates easier transition from laboratory-scale research to pilot- or industrial-scale production.
Process IntensificationTelescoping multiple reaction steps into a single continuous sequence avoids intermediate isolation and purification. rsc.orgA multi-step synthesis of this compound could be streamlined into a more efficient, automated process.

The future direction involves designing a telescoped, multi-step flow synthesis for this compound, potentially starting from simple precursors and integrating reaction and purification steps into one continuous operation.

Investigation of Sustainable and Green Chemistry Approaches for Thioether Synthesis

The principles of green chemistry—which aim to reduce or eliminate the use and generation of hazardous substances—are increasingly guiding synthetic chemistry research. mdpi.com Applying these principles to the synthesis of this compound and other thioethers is a critical area for future investigation.

Key green chemistry strategies applicable to thioether synthesis include the use of environmentally benign solvents (like water or bio-derived solvents), the development of reusable heterogeneous catalysts, and the use of energy-efficient activation methods such as microwave irradiation or photoredox catalysis. mdpi.comresearchgate.net For example, a highly selective anti-Markovnikov addition of thiols to alkenes has been demonstrated in water at room temperature without any additives, representing a very simple and green method for thioether synthesis. organic-chemistry.org Visible-light photoredox catalysis has also emerged as a powerful and greener tool for constructing carbon-sulfur bonds via thiol-ene reactions under mild conditions. bohrium.com

The concept of atom economy is also central to green synthesis. The borrowing hydrogen strategy discussed earlier is an excellent example, as it ideally produces only water as a byproduct. researchgate.net Another approach is to use safer and more sustainable sources of sulfur. Research into using elemental sulfur (S₈) or sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) as the sulfur source in the presence of copper catalysts offers an alternative to volatile and foul-smelling thiols. organic-chemistry.org

Table 4: Green Chemistry Strategies for Thioether Synthesis
StrategyApproachPotential Benefit
Green SolventsUsing water or other non-hazardous solvents. researchgate.netorganic-chemistry.orgReduces environmental impact and improves process safety.
Alternative Energy SourcesEmploying microwave irradiation or visible-light photoredox catalysis. mdpi.combohrium.comEnhances reaction rates, often under milder conditions, reducing energy consumption.
Reusable CatalystsDeveloping solid-supported or heterogeneous catalysts. researchgate.netresearchgate.netSimplifies product purification, reduces catalyst waste, and lowers costs.
High Atom Economy ReactionsUsing addition reactions or "borrowing hydrogen" strategies. researchgate.netorganic-chemistry.orgMaximizes the incorporation of starting materials into the final product, minimizing waste.
Safer ReagentsUsing stable, non-volatile sulfur sources like sodium thiosulfate instead of thiols. organic-chemistry.orgAvoids the use of malodorous and toxic starting materials.

Future research will focus on combining these strategies to develop a truly sustainable synthesis of this compound, potentially from renewable feedstocks, using a non-toxic solvent, a recyclable catalyst, and an energy-efficient process.

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of 1,3-Bis(methylthio)-1-propanol from L-methionine in microbial systems?

The biosynthesis involves yeast genes ARO8, ARO9, and ARO10, which encode enzymes responsible for transamination, decarboxylation, and reduction steps. Specifically:

  • ARO8/ARO9 : Catalyze the transamination of L-methionine to α-keto-γ-(methylthio)butyrate.
  • ARO10 : Facilitates decarboxylation to produce 3-(methylthio)-1-propanal, which is reduced to 3-(methylthio)-1-propanol via alcohol dehydrogenases .

Methodological Insight : Use gene knockout strains (e.g., S. cerevisiae ΔARO8/ΔARO9/ΔARO10) in synthetic media with isotopically labeled L-methionine to track intermediates via GC-MS .

Q. How can fermentation conditions be optimized to enhance microbial production of this compound?

Key variables include:

ParameterOptimal RangeImpact on Yield
pH5.0–6.0Maximizes enzyme activity
Temperature25–30°CBalances growth and production
Methionine Concentration0.5–1.0 g/LAvoids substrate inhibition
Oxygen AvailabilityMicroaerobicFavors reductive pathways

Experimental Design : Use fractional factorial experiments to test interactions between variables. Monitor headspace VOSCs (volatile organic sulfur compounds) via SPME-GC-MS .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Detection limit: ~0.1 µg/L .
  • NMR Spectroscopy : 1^1H NMR (δ 1.85 ppm for SCH3_3, δ 3.65 ppm for -CH2_2OH) for structural confirmation .
  • Derivatization : Enhance sensitivity by converting the compound to its acetate ester using acetic anhydride .

Advanced Research Questions

Q. How do oxidation mechanisms of this compound compare to structurally related dithia compounds?

Comparative studies show:

  • Oxidation Products : Forms sulfoxides and sulfones under mild oxidizing conditions (e.g., H2_2O2_2).
  • Reactivity : The methylthio groups exhibit lower electron density than bis(diphenylphosphino) analogs, leading to slower oxidation kinetics .

Theoretical Approach : Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported biosynthetic yields across studies?

Discrepancies arise from strain variability, media composition, and analytical calibration. Solutions include:

  • Standardized Media : Use synthetic grape medium (e.g., 20 g/L glucose, 6 g/L nitrogen) for cross-study comparisons .
  • Internal Standards : Add deuterated methionol (d3_3-3-(methylthio)-1-propanol) to correct for GC-MS quantification errors .
  • Metabolic Flux Analysis : Map carbon from 13^{13}C-methionine to identify rate-limiting steps .

Q. How can AI-driven retrosynthesis tools improve synthetic routes for this compound?

AI platforms (e.g., Reaxys, PubChem) suggest:

  • Route 1 : Thio-Michael addition of methyl mercaptan to acrolein, followed by reduction.
  • Route 2 : Oxidative coupling of 3-mercapto-1-propanol with dimethyl disulfide.

Validation : Compare predicted routes with experimental yields and purity (e.g., ≥95% by GC). Prioritize routes with fewer steps and greener solvents (e.g., water/ethanol mixtures) .

Q. What are the safety and storage protocols for handling this compound in laboratory settings?

  • Storage : Keep at +4°C in amber glass vials under nitrogen to prevent oxidation. Shelf life: 6 months .
  • Hazards : Irritant to eyes/skin. Use PPE (gloves, goggles) and work in a fume hood.
  • Disposal : Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.